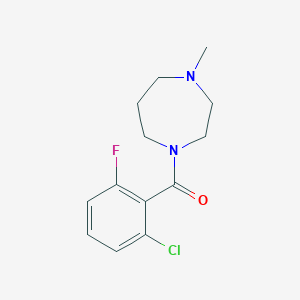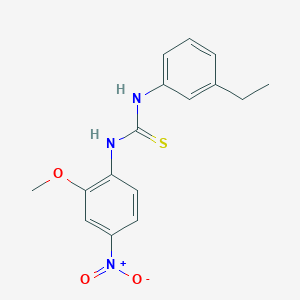![molecular formula C19H20ClNO3S B4676239 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)
4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine
Übersicht
Beschreibung
4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has been shown to have potential therapeutic applications in a variety of cancers, including breast, lung, and pancreatic cancer.
Wirkmechanismus
The mechanism of action of 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine involves the inhibition of Rho signaling, which is a key pathway involved in the regulation of cell growth and proliferation. Specifically, 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine targets the Rho-associated protein kinase (ROCK) and inhibits its activity. This leads to a decrease in the activity of downstream effectors of Rho signaling, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of Rho signaling, 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments is its specificity for the ROCK pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other pathways that may be important for cell growth and proliferation. Additionally, 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine has been shown to have low toxicity in animal studies.
One limitation of using 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments is its relatively low potency compared to other ROCK inhibitors. This may limit its effectiveness in certain experimental settings. Additionally, 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine has poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine. One area of research is the development of more potent analogs of 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine that could be used in clinical settings. Additionally, there is a need for further studies to determine the optimal dose and administration schedule for 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine in combination with other cancer therapies. Finally, there is a need for further studies to determine the safety and efficacy of 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine in humans.
Conclusion
In conclusion, 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine is a small molecule inhibitor with potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of Rho signaling, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine in lab experiments, there are several future directions for research involving this compound.
Wissenschaftliche Forschungsanwendungen
4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine has been extensively studied in the field of cancer research due to its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
[4-[2-(2-chlorophenoxy)ethoxy]phenyl]-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c20-17-3-1-2-4-18(17)24-14-13-23-16-7-5-15(6-8-16)19(25)21-9-11-22-12-10-21/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPDFWZMWHVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}(morpholin-4-yl)methanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-{[4-(5-methyl-4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4676161.png)

![N-butyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4676175.png)
![N-(4-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4676188.png)
![N'-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4676194.png)

![3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4676215.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)
![ethyl 1-allyl-2-(benzoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4676219.png)
![2-[({4-amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4676220.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4676227.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)
![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4676262.png)